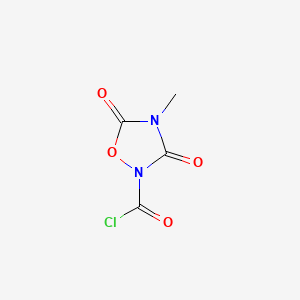
1,2,4-Oxadiazolidine-2-carbonyl chloride,4-methyl-3,5-dioxo-(9ci)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,4-Oxadiazolidine-2-carbonyl chloride,4-methyl-3,5-dioxo-(9ci) is a chemical compound with the molecular formula C5H5ClN2O4 It belongs to the class of oxadiazolidines, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
The synthesis of 1,2,4-Oxadiazolidine-2-carbonyl chloride,4-methyl-3,5-dioxo-(9ci) typically involves the reaction of 4-methyl-1,2,4-oxadiazolidine-3,5-dione with thionyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1,2,4-Oxadiazolidine-2-carbonyl chloride,4-methyl-3,5-dioxo-(9ci) undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding substituted products.
Hydrolysis: In the presence of water, it can hydrolyze to form 4-methyl-1,2,4-oxadiazolidine-3,5-dione and hydrochloric acid.
Oxidation and Reduction: Depending on the reagents and conditions, it can undergo oxidation or reduction reactions, leading to different products.
Common reagents used in these reactions include thionyl chloride, amines, alcohols, and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,2,4-Oxadiazolidine-2-carbonyl chloride,4-methyl-3,5-dioxo-(9ci) has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,2,4-Oxadiazolidine-2-carbonyl chloride,4-methyl-3,5-dioxo-(9ci) involves its interaction with specific molecular targets and pathways. It can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules and pathways. The exact molecular targets and pathways involved depend on the specific application and context.
Comparison with Similar Compounds
1,2,4-Oxadiazolidine-2-carbonyl chloride,4-methyl-3,5-dioxo-(9ci) can be compared with other similar compounds, such as:
4-Methyl-1,2,4-oxadiazolidine-3,5-dione: This compound is structurally similar but lacks the carbonyl chloride group.
2-Benzyl-1,2,4-oxadiazolidine-3,5-dione: Another similar compound with a benzyl group instead of a methyl group.
2-(2-aminoethyl)-1,2,4-oxadiazolidine-3,5-dione: This compound contains an aminoethyl group, providing different reactivity and applications.
The uniqueness of 1,2,4-Oxadiazolidine-2-carbonyl chloride,4-methyl-3,5-dioxo-(9ci) lies in its specific functional groups, which confer distinct chemical properties and reactivity, making it valuable for various applications.
Properties
CAS No. |
139037-69-7 |
|---|---|
Molecular Formula |
C4H3ClN2O4 |
Molecular Weight |
178.528 |
IUPAC Name |
4-methyl-3,5-dioxo-1,2,4-oxadiazolidine-2-carbonyl chloride |
InChI |
InChI=1S/C4H3ClN2O4/c1-6-3(9)7(2(5)8)11-4(6)10/h1H3 |
InChI Key |
DDSPLWQXZXDOKH-UHFFFAOYSA-N |
SMILES |
CN1C(=O)N(OC1=O)C(=O)Cl |
Synonyms |
1,2,4-Oxadiazolidine-2-carbonyl chloride, 4-methyl-3,5-dioxo- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Isoxazolo[4',5':3,4]benzo[1,2-c][1,2,5]oxadiazole](/img/structure/B591296.png)




![3-(3-Hydroxy-5-methoxyphenyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B591303.png)


![5-methyl-5-[(3S,5R,7S,10S,13R,14R,15R,17S)-3,7,15-trihydroxy-4,4,10,13,14-pentamethyl-11-oxo-1,2,3,5,6,7,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]oxolan-2-one](/img/structure/B591308.png)



